molecular formula C8H5F2N B180311 4,6-Difluoroindole CAS No. 199526-97-1

4,6-Difluoroindole

Cat. No.: B180311
CAS No.: 199526-97-1
M. Wt: 153.13 g/mol
InChI Key: MHICCULQVCEWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoroindole is an organic compound with the chemical formula C8H5F2N. It is a derivative of indole, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 6 positions of the indole ring. This compound appears as a colorless to pale yellow crystal or powder and is sparingly soluble in organic solvents such as chloroform, dichloromethane, and acetone .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluoroindole can be synthesized through various methods. One common approach involves the fluorination of indole. This can be achieved by reacting indole with fluorinating agents such as trifluoroacetic anhydride or tetrafluoroboric acid under appropriate conditions . Another method involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride, followed by cyclization to form the indole ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroindole: A single fluorine atom at the 4 position.

    6-Fluoroindole: A single fluorine atom at the 6 position.

    2,3-Difluoroindole: Fluorine atoms at the 2 and 3 positions.

Uniqueness

4,6-Difluoroindole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. The presence of two fluorine atoms at the 4 and 6 positions can enhance its stability and alter its interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHICCULQVCEWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381103
Record name 4,6-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199526-97-1
Record name 4,6-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Difluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,5-difluorophenyl hydrazine hydrochloride (5.0 g) and ethyl pyruvate (4.6 ml) methyl alcohol (25 ml) was refluxed for 1 hour, and the solvent was evaporated under reduced pressure. The residual solid was triturated with hexane to give ethyl 2-(3,5-difluorophenyl hydrazino)propionate (4.65 g) as colorless crystals. mp 139-141° C. APCI-Mass m/Z 243 (M+H). (2) A suspension of the above compound (4.65 g) in toluene (47 ml) was added to polyphosphoric acid (23 g), and the mixture was refluxed for 3 hours under argon atmosphere. After being cooled to room temperature, thereto were added water and ethyl acetate, and the resultant mixture was stirred at room temperature. The insoluble materials were filtered off, and the filtrate was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with successively water, a saturated aqueous sodium hydrogen carbonate solution and brine. After being dried over magnesium sulfate and treated with activated carbon, the insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with diisopropyl ether—hexane (1:1) to give ethyl 4,6-difluoroindole-2-carboxylate (3.48 g) as pale yellow crystals. mp 153-154° C. ESI-Mass m/Z 224 (M−H). (3) A mixture of the above compound (3.48 g) in a 4 N aqueous sodium hydroxide solution (7.73 ml) and ethyl alcohol (35 ml) was refluxed for 15 minutes, and the organic solvent was evaporated under reduced pressure. Thereto was added water, and the mixture was washed with ethyl ether followed by being acidified with a 6 N aqueous hydrochloric acid solution. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure to give crude 4,6-difluoro-indole-2-carboxylic acid (3.01 g) as a pale brown solid. mp 253-254 (dec.). ESI-Mass m/Z 196 (M−H). (4) A mixture of the above compound (3.0 g) and copper powder (2.9 g) in quinoline (30 ml) was stirred at 200° C. for 5 hours under argon atmosphere. After being cooled to room temperature, the insoluble materials were filtered off and washed with ethyl acetate (100 ml). The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice and brine. The each aqueous layer was extracted with ethyl acetate, and the combined organic layer was dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give 4,6-difluoroindole (2.60 g) as pale yellow oil. ESI-Mass m/Z 152 (M−H). (5) The above compound (2.33 g) was dissolved in 1,4-dioxane (30.4 ml), and thereto were added morpholine borane (6.15 g) and a 36% aqueous hydrochloric acid solution (2.64 ml) at room temperature. The mixture was refluxed for 2 hours, and then cooled to room temperature. Thereto was added a 6 N aqueous hydrochloric acid solution (12.2 ml), and the resultant mixture was refluxed for 15 minutes. The mixture was basified with a 10% aqueous sodium hydroxide solution at 0° C., and thereto was added water and extracted with ethyl acetate twice. The combined organic layer was washed with brine and dried over magnesium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give the titled compound, 4,6-difluoroindoline (2.05 g) as colorless oil. APCI-Mass m/Z 156 (M+H). 1H-NMR (DMSO-d6) δ 2.90 (t, J=8.6 Hz, 2H), 3.52 (td, J=7.5, 1.3 Hz, 2H), 6.08-6.14 (m, 2H), 6.17 (td, J=10.0, 2.1 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoroindole
Reactant of Route 2
Reactant of Route 2
4,6-Difluoroindole
Reactant of Route 3
4,6-Difluoroindole
Reactant of Route 4
Reactant of Route 4
4,6-Difluoroindole
Reactant of Route 5
Reactant of Route 5
4,6-Difluoroindole
Reactant of Route 6
4,6-Difluoroindole
Customer
Q & A

Q1: How does the incorporation of 4,6-difluoroindole into the structure of AMPK activators impact their pharmacokinetic properties compared to the parent 6-chloroindole core?

A1: [] Replacing the 6-chloroindole core with a this compound in a series of 5-aryl-indole-3-carboxylic acid derivatives led to improved metabolic stability. This modification also minimized the compounds' propensity for active transport by the renal organic anion transporter 3 (Oat3), ultimately resulting in lower renal clearance. This highlights the impact of subtle structural changes on the pharmacokinetic profile of drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.